molecular formula C17H15N3O B4013233 3-[(2,4-dimethylphenyl)amino]-2-oxo-3-indolinecarbonitrile

3-[(2,4-dimethylphenyl)amino]-2-oxo-3-indolinecarbonitrile

Cat. No. B4013233
M. Wt: 277.32 g/mol
InChI Key: HYPKEXGTZNKWLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that often result in co-crystals with complex arrangements. For example, the synthesis of similar compounds like 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and its derivatives demonstrates the intricate processes involved in obtaining such chemicals, highlighting the importance of precise conditions for successful synthesis (Asiri et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure reveal detailed insights into the arrangement of atoms and bonds within the compound. The molecular structure is often elucidated through techniques such as X-ray crystallography, providing a comprehensive view of the compound's geometry. Investigations into similar compounds have shown complex molecular geometries, such as the buckled fused-ring system due to the ethylene linkage, which plays a critical role in the compound's chemical behavior (Asiri et al., 2011).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are central to its applications. Research has shown that similar compounds participate in various chemical reactions, including condensation and nucleophilic attacks, leading to the formation of diverse derivatives. These reactions are crucial for modifying the compound's structure and enhancing its utility in different applications. For instance, the enaminonitrile derivative of a closely related compound demonstrated interesting reactivity, highlighting the compound's potential for further chemical transformations (Abdallah, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could be vast. It might be studied for potential medicinal uses, or researchers might investigate its physical and chemical properties in more detail. Additionally, new methods for its synthesis could be developed .

properties

IUPAC Name

3-(2,4-dimethylanilino)-2-oxo-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-7-8-14(12(2)9-11)20-17(10-18)13-5-3-4-6-15(13)19-16(17)21/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKEXGTZNKWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2(C3=CC=CC=C3NC2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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